

Cross-Validation of Analytical Methods for Ethyl 5-hydroxynicotinate: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 5-hydroxynicotinate*

Cat. No.: *B186364*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of **Ethyl 5-hydroxynicotinate**, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug products. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and presents a framework for their cross-validation. The information is based on established analytical principles for similar chemical entities and guided by international regulatory standards.

Comparative Summary of Analytical Methods

The choice of analytical technique for **Ethyl 5-hydroxynicotinate** depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance criteria for the three most common analytical methods, based on ICH (International Council for Harmonisation) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#)

Parameter	HPLC-UV	GC-MS	UPLC-MS/MS
**Linearity (R^2) **	≥ 0.995	≥ 0.995	≥ 0.998
Accuracy (%) Recovery)	98.0 - 102.0%	97.0 - 103.0%	99.0 - 101.0%
Precision (% RSD)	$\leq 2.0\%$	$\leq 5.0\%$	$\leq 1.5\%$
Limit of Detection (LOD)	ng/mL range	pg/mL to ng/mL range	pg/mL range
Limit of Quantification (LOQ)	ng/mL to μ g/mL range	ng/mL range	pg/mL to ng/mL range
Specificity	Good	Excellent	Excellent
Throughput	Moderate	Moderate	High

Experimental Protocols

The following are detailed, representative methodologies for the analysis of **Ethyl 5-hydroxynicotinate**. These protocols are based on methods for structurally related compounds, such as nicotinic acid and its esters, and should be optimized and validated for the specific application.[6][7][8][9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and assay of **Ethyl 5-hydroxynicotinate** in bulk drug and simple formulations.

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).

- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by UV scan of **Ethyl 5-hydroxynicotinate** (typically around 260-280 nm).
- Injection Volume: 10 µL.

- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
 - Sonicate to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is suitable for identifying and quantifying volatile impurities or for the analysis of **Ethyl 5-hydroxynicotinate** after derivatization.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Chromatographic Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate.

- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).
- Injection Mode: Split or splitless, depending on the concentration.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-400.
- Sample Preparation (with derivatization):
 - The hydroxyl group of **Ethyl 5-hydroxynicotinate** may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.
 - Dissolve the sample in an appropriate solvent.
 - Add the derivatizing agent and heat as required.
 - Inject the derivatized sample into the GC-MS.
- Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

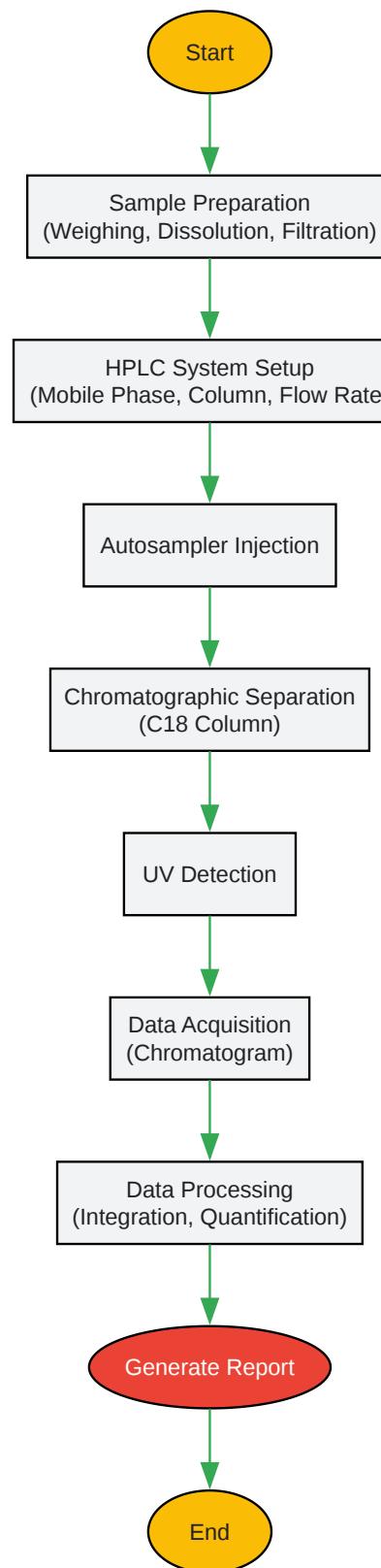
This is a highly sensitive and selective method, ideal for the quantification of **Ethyl 5-hydroxynicotinate** at very low levels, for example, in biological matrices or for trace impurity analysis.

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:

- Column: A sub-2 μ m particle size reverse-phase column (e.g., C18, 2.1 mm x 50 mm).
- Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for **Ethyl 5-hydroxynicotinate** would need to be determined by infusion.
- Sample Preparation:
 - For biological samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
 - Filter the sample before injection.
- Validation Parameters to Assess: Specificity, selectivity, linearity, range, accuracy, precision, LOD, LOQ, matrix effect, and stability.

Mandatory Visualizations



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